

An In-depth Technical Guide to the Spectroscopic Data of 4-Diethylamino-piperidine

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Compound of Interest

Compound Name: 4-Diethylamino-piperidine

Cat. No.: B141726

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Diethylamino-piperidine** (CAS No. 143300-64-5). Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Additionally, a generalized experimental protocol for the acquisition of such spectroscopic data is outlined to guide researchers in their analytical endeavors.

Introduction

4-Diethylamino-piperidine is a substituted heterocyclic amine with potential applications in pharmaceutical and chemical research. The piperidine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved drugs. The diethylamino substituent at the 4-position significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a detailed predictive analysis of its spectral properties to aid in these efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **4-Diethylamino-piperidine**. These predictions are derived from spectral data of similar compounds, including 4-aminopiperidine, N,N-diethylcyclohexylamine, and piperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **4-Diethylamino-piperidine** are presented below. These predictions are based on the known spectral data of 4-aminopiperidine and incorporate the expected electronic effects of the N,N-diethyl group.

Table 1: Predicted ^1H NMR Spectral Data of **4-Diethylamino-piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9 - 3.1	m	2H	Piperidine-H (axial at C2/C6)
~2.5 - 2.7	m	2H	Piperidine-H (equatorial at C2/C6)
~2.4 - 2.6	q	4H	-N(CH ₂ CH ₃) ₂
~1.7 - 1.9	m	2H	Piperidine-H (equatorial at C3/C5)
~1.3 - 1.5	m	2H	Piperidine-H (axial at C3/C5)
~1.0 - 1.2	t	6H	-N(CH ₂ CH ₃) ₂
(variable)	s (br)	1H	NH

Table 2: Predicted ^{13}C NMR Spectral Data of **4-Diethylamino-piperidine**

Chemical Shift (δ) ppm	Assignment
~55 - 60	C4
~45 - 50	C2/C6
~44 - 48	-N(CH ₂ CH ₃) ₂
~30 - 35	C3/C5
~12 - 15	-N(CH ₂ CH ₃) ₂

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for **4-Diethylamino-piperidine** are based on the characteristic frequencies of secondary amines, tertiary amines, and alkyl groups, with reference to the spectra of piperidine and N,N-diethylcyclohexylamine.

Table 3: Predicted IR Absorption Bands for **4-Diethylamino-piperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3250	Medium	N-H stretch (secondary amine)
~2960 - 2850	Strong	C-H stretch (alkyl)
~1470 - 1450	Medium	C-H bend (alkyl)
~1180 - 1020	Medium	C-N stretch

2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The predicted mass spectral data for **4-Diethylamino-piperidine** is based on common fragmentation patterns of piperidine derivatives.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **4-Diethylamino-piperidine**

m/z Ratio	Predicted Fragmentation Pathway
156	$[M]^+$, Molecular ion
157	$[M+H]^+$, Protonated molecule (in ESI or CI)
141	Loss of a methyl group ($\bullet\text{CH}_3$)
127	Loss of an ethyl group ($\bullet\text{C}_2\text{H}_5$)
84	α -cleavage with loss of the diethylamino group
72	Diethylaminyl cation $[\text{N}(\text{C}_2\text{H}_5)_2]^+$

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of **4-Diethylamino-piperidine**, based on common organic synthesis methodologies for similar compounds.

3.1. NMR Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ^1H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

3.2. IR Spectroscopy

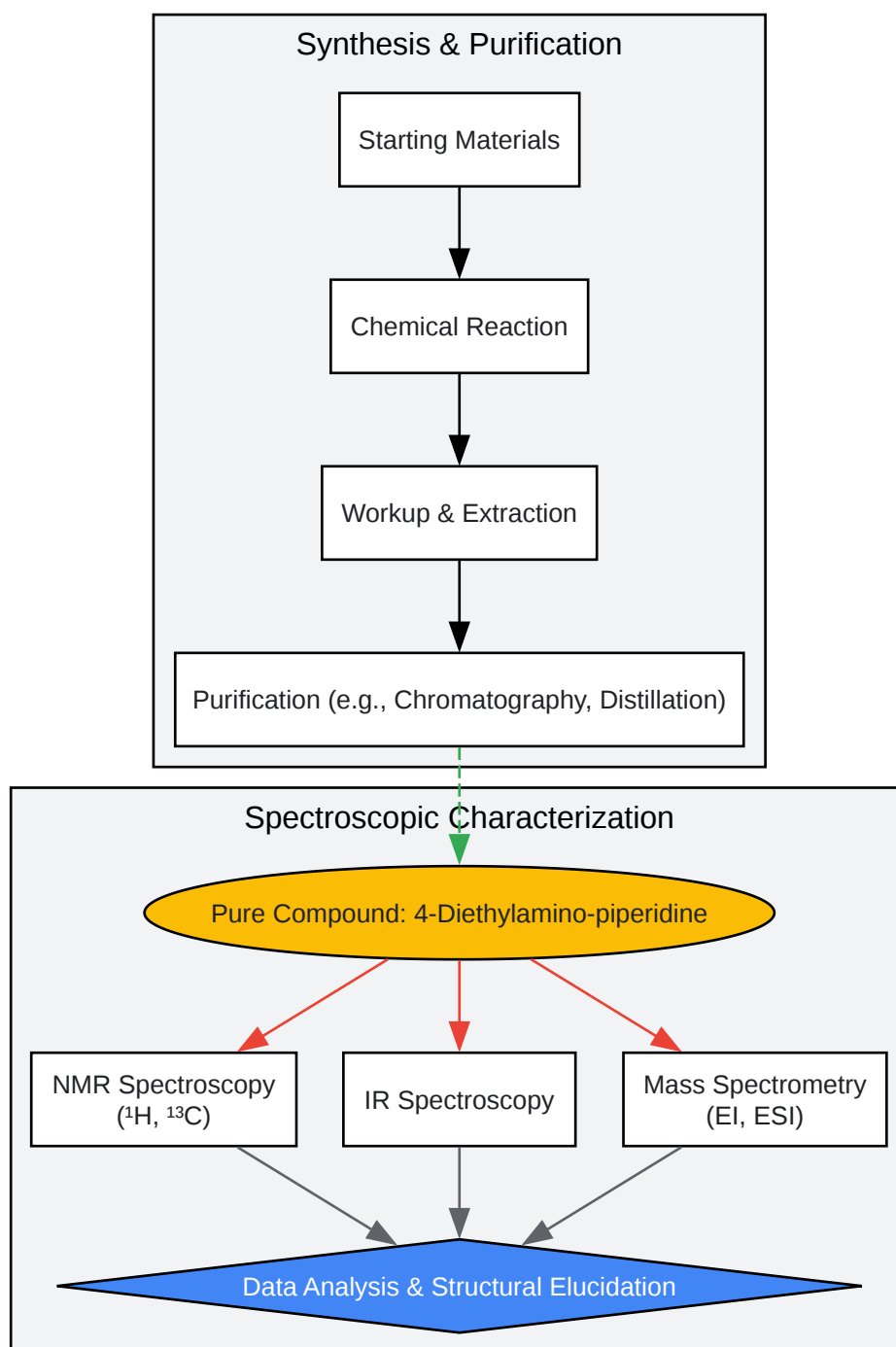
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

3.3. Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[1\]](#)
- Sample Preparation:
 - EI-MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).
 - ESI-MS: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water with a small amount of formic acid to promote protonation.[\[1\]](#)
- Acquisition:
 - EI-MS: Use a standard ionization energy of 70 eV.[\[1\]](#)
 - ESI-MS: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, and desolvation gas temperature and flow) to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.[\[1\]](#)
 - Tandem MS (MS/MS): For structural confirmation, select the $[\text{M}+\text{H}]^+$ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.[\[1\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel piperidine derivative like **4-Diethylamino-piperidine**.



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Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

While experimental spectroscopic data for **4-Diethylamino-piperidine** is not readily available in the public domain, this guide provides a robust, predictive framework for its ^1H NMR, ^{13}C NMR, IR, and MS characteristics based on well-understood principles and data from structurally related compounds. The outlined experimental protocols offer a solid foundation for researchers to acquire and interpret their own analytical data. This information is intended to facilitate the unambiguous identification and characterization of **4-Diethylamino-piperidine** in a variety of scientific applications, from synthetic chemistry to drug discovery.

Disclaimer: The spectral data presented in this document are predicted values and should be used as a guide for interpretation. Experimental verification is strongly recommended for definitive structural confirmation.

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References

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